molecular formula C7H12Cl2N2O B7451208 6-(Aminomethyl)-5-methyl-1,2-dihydropyridin-2-one dihydrochloride

6-(Aminomethyl)-5-methyl-1,2-dihydropyridin-2-one dihydrochloride

Cat. No. B7451208
M. Wt: 211.09 g/mol
InChI Key: LAIBKWJEKSROMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Aminomethyl)-5-methyl-1,2-dihydropyridin-2-one dihydrochloride, also known as AMMP, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a potent inhibitor of calcium channels, which has led to its use in numerous studies on the physiological effects of calcium signaling.

Mechanism of Action

6-(Aminomethyl)-5-methyl-1,2-dihydropyridin-2-one dihydrochloride acts as a potent inhibitor of L-type calcium channels, which are responsible for the influx of calcium ions into cells. By blocking these channels, 6-(Aminomethyl)-5-methyl-1,2-dihydropyridin-2-one dihydrochloride reduces the amount of calcium ions entering the cell, which can have a profound effect on cellular signaling pathways. This inhibition of calcium channels has been shown to affect a wide range of physiological processes, including neurotransmitter release, muscle contraction, and gene expression.
Biochemical and Physiological Effects:
6-(Aminomethyl)-5-methyl-1,2-dihydropyridin-2-one dihydrochloride has been shown to have a wide range of biochemical and physiological effects. In neuronal cells, 6-(Aminomethyl)-5-methyl-1,2-dihydropyridin-2-one dihydrochloride has been shown to reduce the release of neurotransmitters such as glutamate and acetylcholine, which can affect synaptic transmission. In muscle cells, 6-(Aminomethyl)-5-methyl-1,2-dihydropyridin-2-one dihydrochloride has been shown to reduce the amplitude of calcium-dependent contractions, which can affect muscle function. 6-(Aminomethyl)-5-methyl-1,2-dihydropyridin-2-one dihydrochloride has also been shown to affect gene expression in various cell types, which can have implications for cellular differentiation and development.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-(Aminomethyl)-5-methyl-1,2-dihydropyridin-2-one dihydrochloride in lab experiments is its selectivity for L-type calcium channels. This allows researchers to specifically target these channels without affecting other calcium channels or ion channels. However, one limitation of using 6-(Aminomethyl)-5-methyl-1,2-dihydropyridin-2-one dihydrochloride is its relatively low potency compared to other calcium channel blockers. This can make it difficult to achieve complete inhibition of calcium channels in some experimental systems.

Future Directions

There are numerous future directions for research on 6-(Aminomethyl)-5-methyl-1,2-dihydropyridin-2-one dihydrochloride. One area of interest is the development of more potent and selective calcium channel blockers based on the structure of 6-(Aminomethyl)-5-methyl-1,2-dihydropyridin-2-one dihydrochloride. Another area of interest is the role of calcium signaling in various disease states, including neurodegenerative diseases and cardiovascular disease. Finally, there is a need for further research on the physiological effects of 6-(Aminomethyl)-5-methyl-1,2-dihydropyridin-2-one dihydrochloride in various cell types and experimental systems.

Synthesis Methods

The synthesis of 6-(Aminomethyl)-5-methyl-1,2-dihydropyridin-2-one dihydrochloride involves a series of chemical reactions starting with the condensation of 2-methylacetoacetate with formaldehyde to produce 6-methyl-5,6-dihydropyridin-2-one. This intermediate is then treated with methylamine to form 6-(aminomethyl)-5-methyl-1,2-dihydropyridin-2-one. Finally, the dihydrochloride salt is formed by reacting the amine with hydrochloric acid.

Scientific Research Applications

6-(Aminomethyl)-5-methyl-1,2-dihydropyridin-2-one dihydrochloride has been extensively used in scientific research due to its ability to selectively block calcium channels. This compound has been used in studies on the role of calcium signaling in various physiological processes, including synaptic transmission, muscle contraction, and gene expression. 6-(Aminomethyl)-5-methyl-1,2-dihydropyridin-2-one dihydrochloride has also been used in studies on the pathophysiology of diseases such as hypertension, epilepsy, and Alzheimer's disease.

properties

IUPAC Name

6-(aminomethyl)-5-methyl-1H-pyridin-2-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.2ClH/c1-5-2-3-7(10)9-6(5)4-8;;/h2-3H,4,8H2,1H3,(H,9,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAIBKWJEKSROMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)C=C1)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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